molecular formula C21H21Cl2N3 B2563126 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine CAS No. 156337-47-2

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine

Cat. No. B2563126
CAS RN: 156337-47-2
M. Wt: 386.32
InChI Key: YATPAHDOUJPRNV-UHFFFAOYSA-N
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Description

The compound “4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine” is a small molecule . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group . The molecular formula of the compound is C14H16ClN3 .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps . Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity. This suggests potential antiviral applications for this compound.

Plant Hormone Modulation

Indole derivatives, such as 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine , may impact plant hormone pathways. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation and plays a crucial role in plant growth and development . Investigating whether this compound affects IAA-related processes could be valuable.

Antifungal Properties

Sulfonamide derivatives have been associated with antifungal activity . Exploring the potential of this compound against fungal pathogens could yield interesting results.

Herbicidal Applications

Certain sulfonamide derivatives have demonstrated herbicidal properties . Investigating whether 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine affects weed growth or inhibits specific plant enzymes involved in herbicide resistance could be relevant.

Tumor Cell Growth Inhibition

In previous work, researchers synthesized related thiadiazole derivatives to inhibit tumor cell growth . Investigating whether this compound shares similar properties could be insightful.

Anti-Tubercular Potential

Considering its structure, this compound might also have anti-tubercular activity. Further studies could explore its efficacy against Mycobacterium tuberculosis strains .

Other Biological Activities

Given the diverse bioactivities of related 1,3,4-thiadiazoles, it’s worth exploring other potential effects, such as anticonvulsant properties or interactions with specific cellular pathways .

Mechanism of Action

The mechanism of action of the compound is not available in the retrieved papers .

Safety and Hazards

The safety and hazards associated with the compound are not available in the retrieved papers .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3/c22-18-5-1-15(2-6-18)14-26-11-9-17(10-12-26)21-13-20(24-25-21)16-3-7-19(23)8-4-16/h1-8,13,17H,9-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPAHDOUJPRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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